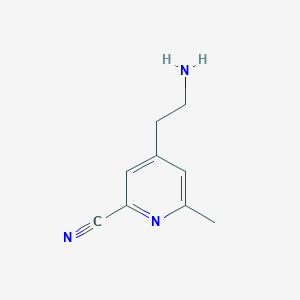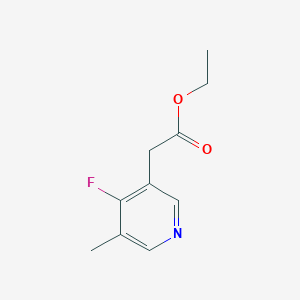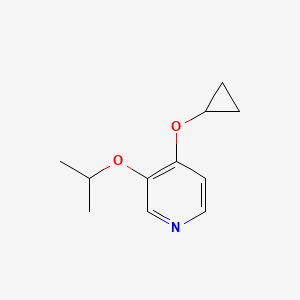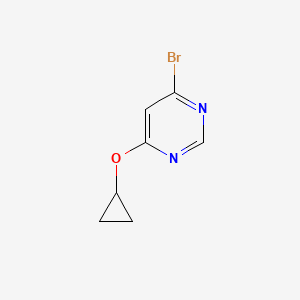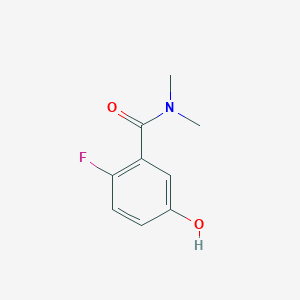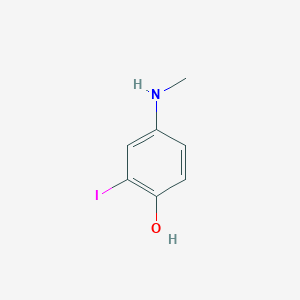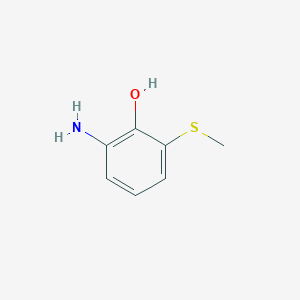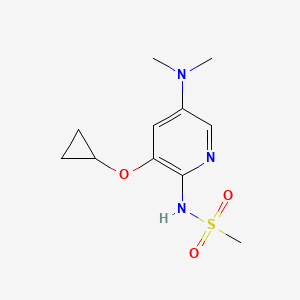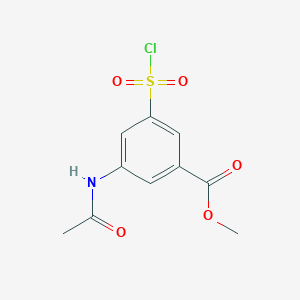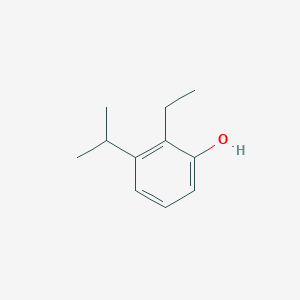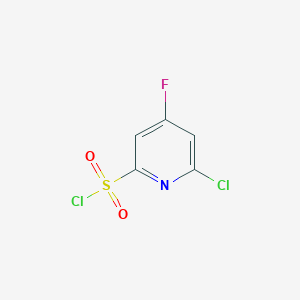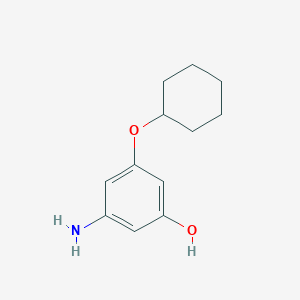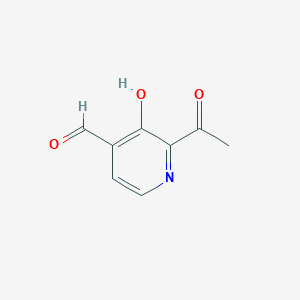
2-Acetyl-3-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring both acetyl and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the reaction of 3-hydroxyisonicotinaldehyde with acetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-hydroxyisonicotinic acid.
Reduction: Formation of 2-acetyl-3-hydroxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetyl-3-hydroxyisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with amino groups in proteins, leading to enzyme inhibition. It also exhibits fluorescence properties, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
3-Hydroxyisonicotinaldehyde: A derivative of pyridine with similar functional groups but lacking the acetyl group.
2-Acetylpyridine: Similar structure but without the hydroxy group.
Uniqueness: 2-Acetyl-3-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-acetyl-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-8(12)6(4-10)2-3-9-7/h2-4,12H,1H3 |
InChI Key |
RGOUNWKKWJYSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


